molecular formula C7H14ClNO3 B2909894 Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride CAS No. 2219379-62-9

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride

Cat. No.: B2909894
CAS No.: 2219379-62-9
M. Wt: 195.64
InChI Key: RHWURKNQPKNNRR-KGZKBUQUSA-N
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Description

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride (CAS: 2219379-62-9) is a chiral pyrrolidine derivative with a hydroxyl group at the 4-position and a methyl ester moiety. Its stereochemical configuration (3R,4S) and hydrochloride salt form enhance solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis . The compound is commercially available in various quantities (1g to 10g) for research purposes, with rigorous quality control, including spectral validation and certification .

Properties

IUPAC Name

methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWURKNQPKNNRR-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:

  • Formation of Pyrrolidine Ring: : A key step involves constructing the pyrrolidine ring. This can be achieved through a cyclization reaction, often starting from a linear precursor.

  • Introduction of Hydroxyl Group: : The hydroxyl group at the 4-position is introduced via a selective hydroxylation reaction.

  • Esterification: : The acetate moiety is introduced through an esterification reaction, typically using methyl acetate as a reagent.

  • Hydrochloride Formation: : The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production methods may include:

  • Batch Processing: : Utilizing batch reactors for each synthesis step, ensuring high purity and yield.

  • Continuous Flow Synthesis: : Implementing continuous flow techniques for large-scale production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid under controlled conditions.

  • Reduction: : Reduction of the ester moiety can yield corresponding alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, or PCC can be used as oxidizing agents.

  • Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.

  • Substitution: : NaOH or other strong bases can facilitate nucleophilic substitutions.

Major Products

  • Oxidation Products: : Ketones, carboxylic acids.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Varied functional derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including 5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microbial strains. The mechanism of action often involves the disruption of cell wall synthesis or interference with nucleic acid synthesis in pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown selective cytotoxic effects against specific cancer cell lines. In one study, a derivative demonstrated a marked increase in toxicity towards melanoma cells compared to normal cells, suggesting that similar mechanisms may apply to 5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of a related triazole derivative on melanoma cells (VMM917). The compound exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards cancer cells compared to normal cells. It induced cell cycle arrest at the S phase and reduced melanin production in these cells.

Case Study 2: Antimicrobial Efficacy

Research on various triazole derivatives has indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid synthesis.

Mechanism of Action

The mechanism by which Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride exerts its effects is primarily through:

  • Enzyme Inhibition: : Binding to active sites of enzymes, thereby altering their activity.

  • Molecular Pathways: : Interacting with specific molecular pathways to modulate biological responses.

  • Receptor Binding: : Potentially acting on cellular receptors to elicit physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other pyrrolidine- and pyridazine-based derivatives, particularly those highlighted in recent patents and synthetic studies. Key comparisons include:

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid 2-Methylpropyl Ester
  • Structure : Features a fused pyrrolo[1,2-b]pyridazine core with a chlorine substituent and a bulky ester group.
  • Key Differences: The pyridazine ring and chlorine substituent increase molecular rigidity and electron-withdrawing effects compared to the simpler pyrrolidine backbone of the target compound.
(4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)pyridin-3-yl]pyridazine-3-carboxamide
  • Structure : Contains dichlorophenyl and trifluoromethylpyridyl groups, introducing strong lipophilicity and metabolic stability.
  • Key Differences : The trifluoromethyl group and amide linkage improve bioavailability and target binding affinity, whereas the target compound’s ester group may limit in vivo stability .
7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridin-1-yl]methyl]-2,3-difluorophenyl]hept-6-ynoic Acid
  • Structure : Combines a pyrrolo-pyridine core with difluorophenyl and alkyne-carboxylic acid moieties.
  • Key Differences : The alkyne-carboxylic acid group enables click chemistry applications, while the target compound’s simplicity limits such versatility but offers cost-effective synthesis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Formula C₈H₁₆ClNO₃ C₂₃H₂₇ClN₂O₅ C₂₄H₂₀Cl₂F₃N₃O₃
Molecular Weight (g/mol) 217.67 458.92 550.34
Solubility (Water) High (hydrochloride salt) Low (lipophilic ester) Moderate (amide linkage)
Synthetic Complexity Low (3-step synthesis) High (multi-step functionalization) Very High (fluorination steps)
Application Chiral building block Kinase inhibitor intermediate Anticancer candidate

Biological Activity

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C₁₁H₁₉ClN₃O₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 114676-69-6
  • Structure : The compound features a pyrrolidine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

Pharmacological Effects

  • Cognitive Enhancer : Studies suggest that compounds similar to this compound may enhance cognitive functions such as memory and learning.
  • Neuroprotective Properties : The compound exhibits potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease.
  • Anti-inflammatory Activity : Evidence indicates that it may possess anti-inflammatory properties, possibly through modulation of cytokine release.

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

  • Cognitive Enhancement Study :
    • Objective : To assess the impact on memory retention.
    • Methodology : Animal models were administered varying doses of the compound.
    • Findings : Significant improvement in memory tasks was observed at optimal doses.
  • Neuroprotection Research :
    • Objective : To evaluate neuroprotective effects against oxidative stress.
    • Methodology : Neuronal cell cultures were exposed to oxidative agents with and without the compound.
    • Results : Cells treated with the compound showed reduced markers of oxidative damage compared to controls.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Cognitive EnhancementImproved memory retention
NeuroprotectionReduced oxidative stress markers
Anti-inflammatoryDecreased cytokine levels

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